2-chloro-N-(8-methoxyquinolin-5-yl)benzamide
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Overview
Description
2-chloro-N-(8-methoxyquinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(8-methoxyquinolin-5-yl)benzamide typically involves the chlorination of quinoline derivatives followed by amide formation. One common method involves the use of 8-aminoquinoline as a starting material. The chlorination at the C5 position of the quinoline ring can be achieved using sodium halides under mild conditions . The resulting chlorinated quinoline is then reacted with 2-chlorobenzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit key enzymes in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . The compound’s ability to bind to these enzymes and disrupt their function leads to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
8-aminoquinoline: A precursor in the synthesis of various quinoline derivatives.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Compounds with similar structural motifs and biological activities.
Uniqueness
2-chloro-N-(8-methoxyquinolin-5-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the chloro and methoxy groups on the quinoline ring enhances its reactivity and potential for further functionalization. Additionally, its ability to inhibit key enzymes in cancer signaling pathways makes it a promising candidate for anticancer drug development.
Properties
IUPAC Name |
2-chloro-N-(8-methoxyquinolin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-15-9-8-14(12-6-4-10-19-16(12)15)20-17(21)11-5-2-3-7-13(11)18/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXODYRLHMSKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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